molecular formula C7H3BrF3NO3 B1410367 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene CAS No. 1805525-15-8

1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene

Cat. No.: B1410367
CAS No.: 1805525-15-8
M. Wt: 286 g/mol
InChI Key: VZHXCFHVRDMTJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration under controlled conditions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and optimize the use of reagents, making the production process more sustainable and cost-effective .

Chemical Reactions Analysis

1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene exerts its effects is primarily through its functional groups. The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(15-7(10)11)6(4)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXCFHVRDMTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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